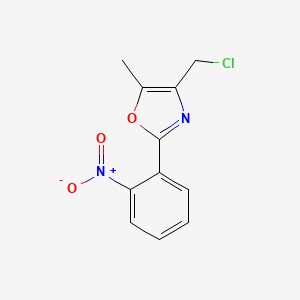
4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole
Descripción general
Descripción
The compound “4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole” belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, oxazoles can generally be synthesized through several methods . One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes .Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole is not fully understood. However, it is believed that this compound acts by binding to DNA and proteins, and altering their structure and function. This compound has been found to bind to DNA and proteins, and to modify their structure and function. This compound has also been found to inhibit the activity of enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have a cytotoxic effect on cells, and to induce apoptosis in certain types of cells. This compound has been found to inhibit the activity of enzymes involved in DNA replication and transcription. It has also been found to have an anti-inflammatory effect, and to inhibit the growth of certain types of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole in laboratory experiments include its low cost, its availability, and its relatively low toxicity. This compound is also relatively easy to synthesize and is soluble in water, making it easy to work with in laboratory experiments. The main limitation of this compound is its relatively low potency. It is not as potent as many other nitro-aromatic compounds, and its effects may not be as pronounced.
Direcciones Futuras
Given the wide range of applications of 4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole, there are many potential future directions for research. One potential direction is to explore the effects of this compound on other biological processes, such as cell migration, cell differentiation, and metabolism. Another potential direction is to explore the mechanism of action of this compound in greater detail, and to identify potential targets for its action. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use in cancer therapy. Finally, further research could be done to explore the potential environmental applications of this compound, such as its use as a pesticide.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole has been used in a wide range of scientific research applications. It has been used to study the effects of nitro-aromatic compounds on DNA, proteins, and enzymes. It has also been used to study the mechanism of action of nitro-aromatic compounds. This compound has been used to study the binding of nitro-aromatic compounds to DNA and proteins, as well as the metabolism of nitro-aromatic compounds. It has also been used to study the effects of nitro-aromatic compounds on cellular processes such as cell proliferation, apoptosis, and gene expression.
Propiedades
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-7-9(6-12)13-11(17-7)8-4-2-3-5-10(8)14(15)16/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNADHVUTXWVUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



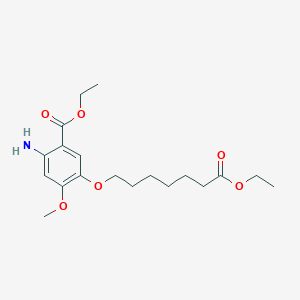
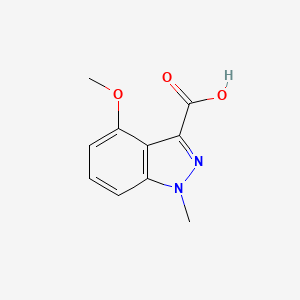
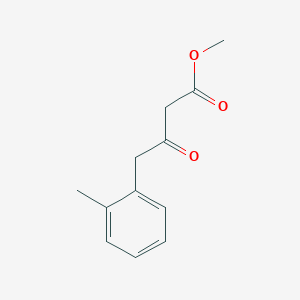


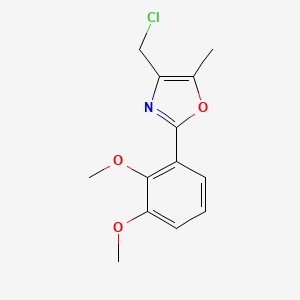
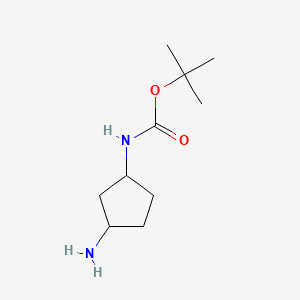
![4-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1390152.png)
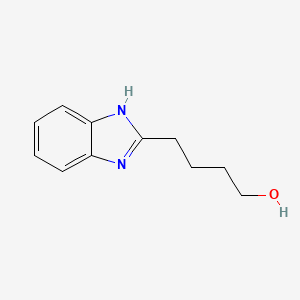
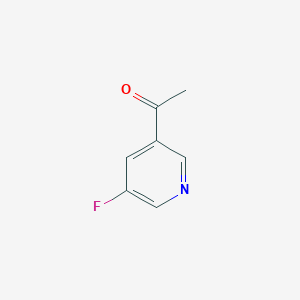

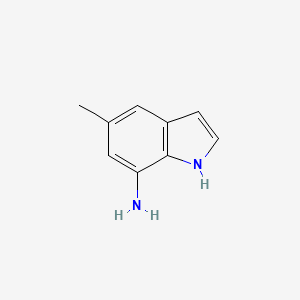

![[3-(2-Aminoethoxy)phenyl]methanol](/img/structure/B1390164.png)